molecular formula C16H3F29 B3207637 1H,1H,2H-Perfluorohexadec-1-ene CAS No. 104564-28-5

1H,1H,2H-Perfluorohexadec-1-ene

Cat. No.: B3207637
CAS No.: 104564-28-5
M. Wt: 746.15 g/mol
InChI Key: TXLLWUJNKSALQH-UHFFFAOYSA-N
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Description

1H,1H,2H-Perfluorohexadec-1-ene is a fluorinated organic compound with the molecular formula C₁₆H₃F₂₉. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its hydrophobic and oleophobic characteristics .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H,1H,2H-Perfluorohexadec-1-ene can be synthesized through a series of fluorination reactions. One common method involves the fluorination of hexadecene using elemental fluorine or other fluorinating agents under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete fluorination .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination reactors. These reactors are designed to handle the highly reactive nature of fluorine gas and ensure the safety of the process. The production process involves the continuous feeding of hexadecene and fluorine gas into the reactor, where the reaction takes place under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,1H,2H-Perfluorohexadec-1-ene primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents, including Lewis acids and bases. The compound is also resistant to oxidation and reduction reactions, making it stable under a wide range of conditions .

Common Reagents and Conditions:

Major Products: The major products formed from substitution reactions involving this compound are typically fluorinated derivatives of the original compound. These products retain the hydrophobic and oleophobic properties of the parent compound .

Scientific Research Applications

1H,1H,2H-Perfluorohexadec-1-ene has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 1H,1H,2H-Perfluorohexadec-1-ene is primarily based on its ability to form strong bonds with fluorine atoms. These bonds create a highly stable and inert surface that resists chemical reactions. The molecular targets and pathways involved include interactions with hydrophobic and oleophobic surfaces, which prevent the adhesion of water and oil molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-nonacosafluorohexadec-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H3F29/c1-2-3(17,18)4(19,20)5(21,22)6(23,24)7(25,26)8(27,28)9(29,30)10(31,32)11(33,34)12(35,36)13(37,38)14(39,40)15(41,42)16(43,44)45/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXLLWUJNKSALQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H3F29
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40895472
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

746.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104564-28-5
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-Nonacosafluorohexadec-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40895472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,1H,2H-Perfluorohexadec-1-ene
Reactant of Route 2
1H,1H,2H-Perfluorohexadec-1-ene
Reactant of Route 3
1H,1H,2H-Perfluorohexadec-1-ene
Reactant of Route 4
1H,1H,2H-Perfluorohexadec-1-ene
Reactant of Route 5
1H,1H,2H-Perfluorohexadec-1-ene
Reactant of Route 6
1H,1H,2H-Perfluorohexadec-1-ene

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